molecular formula C17H16ClNO3 B5793950 4-(4-chlorophenyl)-N-(4-methoxyphenyl)-4-oxobutanamide

4-(4-chlorophenyl)-N-(4-methoxyphenyl)-4-oxobutanamide

Cat. No. B5793950
M. Wt: 317.8 g/mol
InChI Key: IQRMABXJPXOMQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-chlorophenyl)-N-(4-methoxyphenyl)-4-oxobutanamide, also known as CMOB, is a synthetic compound that belongs to the class of amides. It has been extensively studied for its potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry.

Scientific Research Applications

4-(4-chlorophenyl)-N-(4-methoxyphenyl)-4-oxobutanamide has been studied for its potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. In medicinal chemistry, 4-(4-chlorophenyl)-N-(4-methoxyphenyl)-4-oxobutanamide has been investigated for its potential as an anticancer agent. It has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells. In addition, 4-(4-chlorophenyl)-N-(4-methoxyphenyl)-4-oxobutanamide has been studied for its potential as an anti-inflammatory agent. It has been shown to reduce inflammation in animal models of arthritis and colitis.
In pharmacology, 4-(4-chlorophenyl)-N-(4-methoxyphenyl)-4-oxobutanamide has been studied for its potential as a modulator of the GABA-A receptor. It has been shown to enhance the activity of the GABA-A receptor, which is involved in the regulation of anxiety and sleep. In addition, 4-(4-chlorophenyl)-N-(4-methoxyphenyl)-4-oxobutanamide has been investigated for its potential as an analgesic agent. It has been shown to reduce pain in animal models of neuropathic pain.
In biochemistry, 4-(4-chlorophenyl)-N-(4-methoxyphenyl)-4-oxobutanamide has been studied for its potential as an inhibitor of the enzyme acetylcholinesterase. It has been shown to inhibit the activity of acetylcholinesterase, which is involved in the regulation of the neurotransmitter acetylcholine. In addition, 4-(4-chlorophenyl)-N-(4-methoxyphenyl)-4-oxobutanamide has been investigated for its potential as an inhibitor of the enzyme carbonic anhydrase. It has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of pH balance in the body.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-N-(4-methoxyphenyl)-4-oxobutanamide varies depending on its application. In anticancer research, 4-(4-chlorophenyl)-N-(4-methoxyphenyl)-4-oxobutanamide has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the p53 pathway. In anti-inflammatory research, 4-(4-chlorophenyl)-N-(4-methoxyphenyl)-4-oxobutanamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In GABA-A receptor research, 4-(4-chlorophenyl)-N-(4-methoxyphenyl)-4-oxobutanamide has been shown to enhance the activity of the receptor by binding to an allosteric site. In analgesic research, 4-(4-chlorophenyl)-N-(4-methoxyphenyl)-4-oxobutanamide has been shown to reduce pain by inhibiting the activity of the enzyme cyclooxygenase-2. In acetylcholinesterase research, 4-(4-chlorophenyl)-N-(4-methoxyphenyl)-4-oxobutanamide has been shown to inhibit the activity of the enzyme by binding to the active site. In carbonic anhydrase research, 4-(4-chlorophenyl)-N-(4-methoxyphenyl)-4-oxobutanamide has been shown to inhibit the activity of the enzyme by binding to the zinc ion in the active site.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-chlorophenyl)-N-(4-methoxyphenyl)-4-oxobutanamide vary depending on its application. In anticancer research, 4-(4-chlorophenyl)-N-(4-methoxyphenyl)-4-oxobutanamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. In anti-inflammatory research, 4-(4-chlorophenyl)-N-(4-methoxyphenyl)-4-oxobutanamide has been shown to reduce inflammation and oxidative stress. In GABA-A receptor research, 4-(4-chlorophenyl)-N-(4-methoxyphenyl)-4-oxobutanamide has been shown to enhance the activity of the receptor, leading to anxiolytic and sedative effects. In analgesic research, 4-(4-chlorophenyl)-N-(4-methoxyphenyl)-4-oxobutanamide has been shown to reduce pain and inflammation. In acetylcholinesterase research, 4-(4-chlorophenyl)-N-(4-methoxyphenyl)-4-oxobutanamide has been shown to inhibit the breakdown of acetylcholine, leading to increased cholinergic activity. In carbonic anhydrase research, 4-(4-chlorophenyl)-N-(4-methoxyphenyl)-4-oxobutanamide has been shown to inhibit the production of bicarbonate ions, leading to a decrease in pH.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(4-chlorophenyl)-N-(4-methoxyphenyl)-4-oxobutanamide in lab experiments include its high purity and yield, its well-established synthesis method, and its potential applications in various scientific research fields. The limitations of using 4-(4-chlorophenyl)-N-(4-methoxyphenyl)-4-oxobutanamide in lab experiments include its limited solubility in aqueous solutions, its potential toxicity, and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of 4-(4-chlorophenyl)-N-(4-methoxyphenyl)-4-oxobutanamide. In anticancer research, further studies are needed to fully understand its mechanism of action and to optimize its efficacy and safety. In anti-inflammatory research, further studies are needed to investigate its potential as a treatment for chronic inflammatory diseases. In GABA-A receptor research, further studies are needed to investigate its potential as a treatment for anxiety and sleep disorders. In analgesic research, further studies are needed to investigate its potential as a treatment for chronic pain. In acetylcholinesterase research, further studies are needed to investigate its potential as a treatment for Alzheimer's disease. In carbonic anhydrase research, further studies are needed to investigate its potential as a treatment for glaucoma and other diseases related to pH imbalance.

Synthesis Methods

The synthesis of 4-(4-chlorophenyl)-N-(4-methoxyphenyl)-4-oxobutanamide involves the reaction of 4-chlorobenzoyl chloride with 4-methoxyaniline in the presence of a base, followed by the reaction of the resulting intermediate with 4-oxobutanoyl chloride. The final product is obtained after purification through column chromatography. This method has been reported in several research articles, and it yields a high purity and yield of 4-(4-chlorophenyl)-N-(4-methoxyphenyl)-4-oxobutanamide.

properties

IUPAC Name

4-(4-chlorophenyl)-N-(4-methoxyphenyl)-4-oxobutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO3/c1-22-15-8-6-14(7-9-15)19-17(21)11-10-16(20)12-2-4-13(18)5-3-12/h2-9H,10-11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQRMABXJPXOMQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CCC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.